
Chloralose
概要
説明
Chloralose (also known as α-chloralose) is an avicide and a rodenticide used to kill mice in temperatures below 15 °C. It is also widely used in neuroscience and veterinary medicine as an anesthetic and sedative .
Synthesis Analysis
The synthesis of α-Chloralose involves a mixture of 4.5 g of glucose, 19 g of chloral, 20 ml of chloroform, and 0.05 g of 4-methyl-benzene-sulphonic acid. This mixture is kept at reflux temperature for 7 hours, and the formed water is separated by means of a Dean-Stark apparatus .
科学的研究の応用
Rodenticide and Avicide
Chloralose is widely used as a rodenticide and in the control of bird pests . It is readily available and effective in controlling populations of these animals, which can be harmful to crops and other plant life.
Anesthetic Agent in Laboratory Animals
Alpha-Chloralose (AC) is used as an anesthetic agent in laboratory animals . It has a dose-dependent depressant as well as a stimulant effect on the central nervous system (CNS). This makes it useful in research settings where animals need to be sedated for various procedures.
Detection in Blood Samples
Detection of AC in blood samples or in body tissues collected postmortem is key for the diagnosis of clinical cases and a requirement for surveillance of secondary toxicosis, including potential cases in wild animals . This application is crucial in veterinary medicine and wildlife conservation efforts.
Poisoning Diagnosis in Domestic Animals
The analytical method developed in a study was found to be a fast and selective method for confirmation of AC poisoning using blood samples from cats . This is particularly useful in diagnosing and treating cases of accidental poisoning in domestic animals.
Forensic Toxicology
In cases of intentional poisoning, toxicological analysis of Chloralose is critical . Both serum and urine samples can be investigated by gas chromatography-mass spectrometry (GC-MS) and 1H nuclear magnetic resonance (1H NMR) spectroscopy . This application is important in forensic investigations.
Research on Metabolism and Excretion
After ingestion or injection, AC is hydrolyzed to chloral. A further reduction into the CNS depressant metabolite trichlorethanol has been described . In contrast, others report the excretion of chloralose, either mainly unchanged or metabolized as a glucuronide . This research is key to understanding the pharmacokinetics and toxicology of Chloralose.
作用機序
Target of Action
Chloralose, also known as α-chloralose, is a rodenticide and avicide that is widely used in neuroscience and veterinary medicine as an anesthetic and sedative . The primary target of Chloralose is the central nervous system, specifically the inhibitory γ-aminobutyric acid type A receptors (GABA A R) . These receptors play a crucial role in maintaining the balance of excitation and inhibition in the brain, and their modulation can lead to profound effects on neuronal activity.
Mode of Action
Chloralose exerts barbiturate-like actions on synaptic transmission in the brain, including potent effects at inhibitory GABA A R . It operates by affecting the central nervous system of the rodents it targets . Upon consumption, it initiates a chain reaction of physiological responses in the rodent’s body. The journey of a rodent exposed to Chloralose begins with a sudden sense of drowsiness, setting in within a mere 15 minutes . This initial lethargy is the first step towards the rodent’s eventual demise. What follows is a loss of motor control, leaving the rodent staggering and uncoordinated .
Biochemical Pathways
It is known that chloralose disrupts normal synaptic transmission in the brain, particularly affecting the gaba a r . This disruption can lead to changes in neuronal activity and behavior, which can result in the sedative and anesthetic effects observed with Chloralose administration.
Pharmacokinetics
It has been found in blood at a concentration of 651 mg/L in a fatal intoxication case . High levels were also detected in the gastric contents, confirming its ingestion shortly before the individual’s death . The distribution of Chloralose in the body was evaluated by analyzing urine, vitreous humour, brain, bile, and liver specimens .
Result of Action
The molecular and cellular effects of Chloralose’s action primarily involve the modulation of GABA A R activity, leading to changes in neuronal activity and behavior . This can result in sedative and anesthetic effects, as well as potential harm to non-target species from eating bait .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of Chloralose . For instance, Chloralose excels in colder temperatures. It has a remarkable ability to hinder a rodent’s capacity to regulate its body heat effectively. As temperatures drop into the 50 to 61 degrees Fahrenheit range, the efficacy of Chloralose rises .
Safety and Hazards
特性
IUPAC Name |
(1R)-1-[(2R,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGBLRPYBAHRT-IPQSZEQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020088 | |
| Record name | Chloralose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | alpha-Chloralose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20180 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chloralose | |
CAS RN |
15879-93-3 | |
| Record name | Chloralose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15879-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloralose [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015879933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Glucofuranose, 1,2-O-[(1R)-2,2,2-trichloroethylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloralose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloralose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORALOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238BZ29MUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of α-chloralose?
A1: While the precise mechanism of action remains unclear, α-chloralose is known to exert potent effects on the central nervous system (CNS). Research suggests it may act as a GABAA receptor agonist, similar to other hypnotic agents. []
Q2: Does α-chloralose affect baroreceptor reflex activity?
A2: Yes, studies in lambs show that α-chloralose significantly decreases baroreflex activity in a dose-dependent manner. This effect is independent of its effects on baseline blood pressure and heart rate. []
Q3: What is the impact of α-chloralose on respiratory function?
A3: α-chloralose can cause respiratory depression, particularly at high doses. [, ] It can also induce bronchial hypersecretion. [, ]
Q4: Does α-chloralose anesthesia affect thermoregulation?
A4: Yes, studies show that α-chloralose anesthesia can impair thermoregulation in dogs, making it crucial to monitor and maintain body temperature during experiments. []
Q5: How does α-chloralose compare to other anesthetics in terms of its effects on brain edema formation?
A5: Research suggests that isoflurane anesthesia attenuates cerebral edema more effectively than α-chloralose, fentanyl, or thiopental after a focal cryogenic lesion in rabbits. []
Q6: What is the molecular formula and weight of α-chloralose?
A6: The molecular formula of α-chloralose is C8H11Cl3O6, and its molecular weight is 305.5 g/mol.
Q7: Is there any spectroscopic data available for α-chloralose?
A7: While the provided research papers do not delve into detailed spectroscopic data, they highlight its solubility characteristics in various solvents. [] Further research in analytical chemistry literature would be needed for comprehensive spectroscopic information.
A7: The provided research papers primarily focus on the pharmacological and physiological effects of α-chloralose. They do not contain information regarding its material compatibility and stability, catalytic properties, or computational chemistry aspects.
A7: The provided research papers do not offer specific insights into the SAR of α-chloralose or the impact of structural modifications on its activity.
Q8: Are there any strategies to improve the solubility of α-chloralose for administration?
A8: Yes, researchers have found that using polyethylene glycol-200 (PEG-200) as a solvent significantly enhances α-chloralose solubility compared to saline solutions. This method also helps mitigate acidosis associated with chloralose administration in saline. [] Another approach involves using 2-hydroxypropyl-β-cyclodextrin to solubilize α-chloralose, creating a stable solution at room temperature for easier administration. []
A8: The provided research papers do not specifically address SHE regulations related to α-chloralose. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.
Q9: What types of research commonly employ α-chloralose anesthesia?
A9: α-Chloralose is frequently used in animal models for cardiovascular research, particularly in studies requiring minimal interference with myocardial function. [, ] It has been employed in studies examining baroreceptor reflexes, [] cerebrovascular effects, [] and renal function, [] among others.
Q10: Are there any known cases of α-chloralose resistance?
A10: The provided research papers do not mention α-chloralose resistance.
Q11: What are the potential toxic effects of α-chloralose?
A11: α-Chloralose can induce toxicity at high doses, leading to symptoms such as hypothermia, hypoventilation, convulsions, coma, miosis, hypersalivation, and bradycardia. [] Severe intoxication can occur with accidental ingestion, particularly in toddlers, requiring prompt medical attention. []
A11: While one study explores the use of α-chloralose-treated baits for controlling wood-pigeon populations, [] the provided research papers do not extensively cover the environmental impact, dissolution and solubility properties, or specific analytical method validation for α-chloralose.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
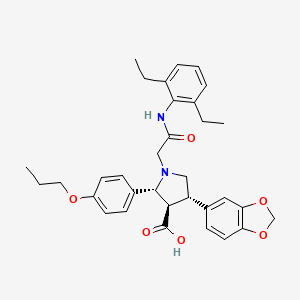
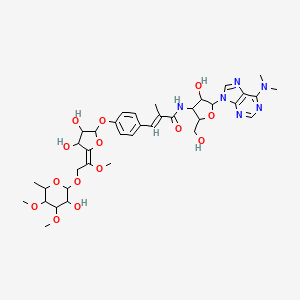
![4-(p-Tolylthio)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B1664719.png)
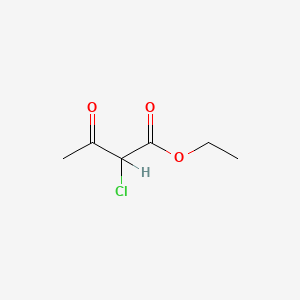
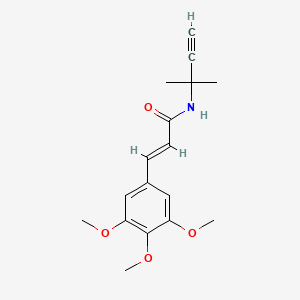
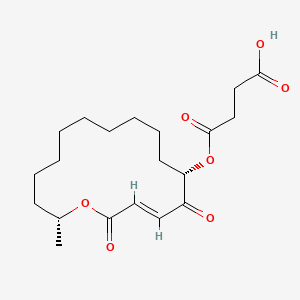
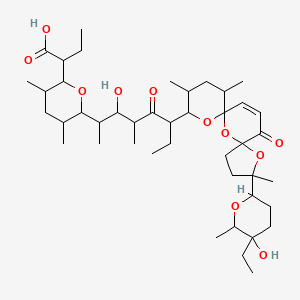
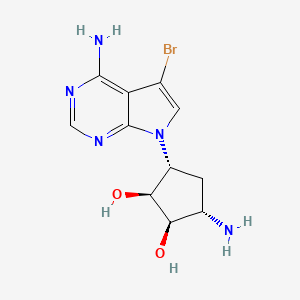
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)



